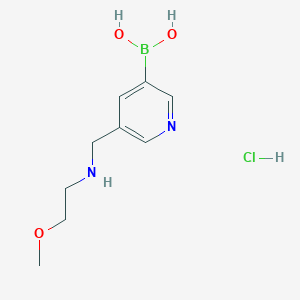
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H16BClN2O3 and a molecular weight of 246.5 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride can be compared with other similar compounds, such as:
- 4-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- 6-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications.
Eigenschaften
Molekularformel |
C9H16BClN2O3 |
|---|---|
Molekulargewicht |
246.50 g/mol |
IUPAC-Name |
[5-[(2-methoxyethylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H15BN2O3.ClH/c1-15-3-2-11-5-8-4-9(10(13)14)7-12-6-8;/h4,6-7,11,13-14H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
AWCGHZMFABMQLS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)CNCCOC)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)


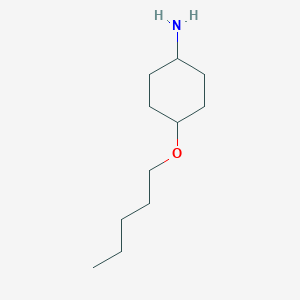


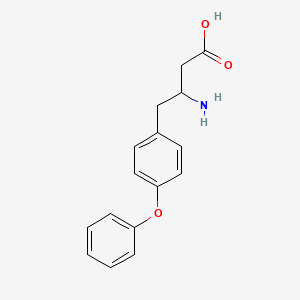

![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)

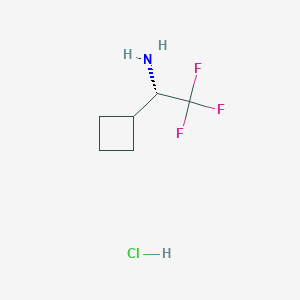
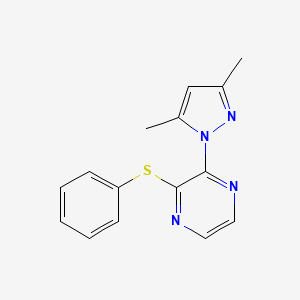
![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
